molecular formula C15H15N3S2 B15089416 6-Methyl-2-(methylthio)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 886493-67-0

6-Methyl-2-(methylthio)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B15089416
CAS No.: 886493-67-0
M. Wt: 301.4 g/mol
InChI Key: GYDJSZRKHBERQX-UHFFFAOYSA-N
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Description

This compound is a tetracyclic naphthyridine derivative featuring a thiophene substituent at the 4-position, a methylthio group at the 2-position, and a nitrile group at the 3-position. The synthesis of such derivatives often involves multi-step condensation reactions, as exemplified by the use of arylidenemalononitrile intermediates in pyridine-based cyclizations (e.g., refluxing with thiourea or aryl aldehydes) .

Properties

CAS No.

886493-67-0

Molecular Formula

C15H15N3S2

Molecular Weight

301.4 g/mol

IUPAC Name

6-methyl-2-methylsulfanyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3S2/c1-18-6-5-12-11(9-18)14(13-4-3-7-20-13)10(8-16)15(17-12)19-2/h3-4,7H,5-6,9H2,1-2H3

InChI Key

GYDJSZRKHBERQX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SC)C#N)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methylthio)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multiple steps, including the formation of the naphthyridine core and the introduction of the thiophene ring and other functional groups. Common synthetic routes may involve:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: This step may involve coupling reactions using thiophene derivatives.

    Functional Group Modifications: Various functional groups such as methylthio and carbonitrile can be introduced through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylthio)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are also critical factors.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions may yield derivatives with different substituents.

Scientific Research Applications

6-Methyl-2-(methylthio)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects in various diseases.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylthio)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile will depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Naphthyridine Family

The following table summarizes key structural and synthetic differences between the target compound and its closest analogues:

Compound Name Substituents (Position) Core Structure Key Synthetic Method Reference
Target Compound : 6-Methyl-2-(methylthio)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 2-(methylthio), 4-(thiophen-2-yl), 3-CN 5,6,7,8-Tetrahydro-1,6-naphthyridine Condensation of 1-methyl-4-piperidinone with 2-cyano(thioacetamide) and thiophene-2-carbaldehyde
6-Methyl-4-(thien-2-yl)-2-thioxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile 2-thioxo (S instead of SCH3), 4-(thiophen-2-yl), 3-CN Hexahydro-1,6-naphthyridine Reaction of 1-methyl-4-piperidinone with Na2S2O3 and thiophene-2-carbaldehyde
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 2-Cl, 4-(3-fluorophenyl), 3-CN 5,6,7,8-Tetrahydro-1,6-naphthyridine Halogenation of pyridine precursors followed by aryl substitution
6-Hydroxy-4-imino-2-(methylthio)-8-oxo-8,9-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carbonitrile 2-(methylthio), 3-CN, pyrimido-pyrimidine core Pyrimido[1,6-a]pyrimidine Cyclization of cyano-thiomethyl intermediates with nucleophiles

Key Differences and Implications

Substituent Effects: The methylthio group (SCH3) in the target compound enhances lipophilicity compared to the thioxo (S) or chloro (Cl) substituents in analogues . This may influence bioavailability or membrane permeability.

Synthetic Accessibility: The target compound’s synthesis via condensation with thiophene-2-carbaldehyde contrasts with the halogenation/aryl substitution route for the 3-fluorophenyl derivative .

Physicochemical Properties :

  • The nitrile group (CN) at position 3 is conserved across analogues, suggesting a role in hydrogen bonding or dipole interactions.
  • The tetrahydro-naphthyridine core in the target compound and its chloro-analogue provides conformational restraint, unlike the pyrimido-pyrimidine derivative, which has a fused bicyclic system .

Biological Activity

6-Methyl-2-(methylthio)-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthyridine core with various substituents that may influence its biological activity. Its molecular formula is C14H13N3SC_{14}H_{13}N_3S, with a molecular weight of approximately 253.34 g/mol. The presence of the methylthio and thiophene groups is particularly noteworthy as they may contribute to its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds containing thiophene and methylthio groups have shown significant antimicrobial properties against various pathogens. Studies have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity :
    • Similar naphthyridine derivatives have been evaluated for their antitumor potential. For instance, certain analogs exhibited selective cytotoxicity against human cancer cell lines like HepG2 and NCI-H661 . The mechanism often involves interference with DNA replication or topoisomerase activity.
  • Mechanism of Action :
    • The biological mechanisms underlying the activity of these compounds typically involve disruption of cellular membranes or inhibition of critical enzymatic pathways. For example, studies on related compounds have indicated that they can induce membrane permeability changes in fungal cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AntitumorHepG2 (liver cancer)Cytotoxicity observed
AntitumorNCI-H661 (lung cancer)Selective cytotoxicity
Membrane DisruptionA. solaniIncreased membrane permeability

Detailed Findings

  • Antimicrobial Studies : A study highlighted the effectiveness of related compounds against Staphylococcus aureus, where the minimum inhibitory concentration (MIC) was determined to be significantly lower than that for standard antibiotics . This suggests a promising avenue for developing new antimicrobial agents.
  • Antitumor Mechanisms : Research on naphthyridine derivatives has shown that they can inhibit topoisomerase II, which is crucial for DNA replication in cancer cells. This inhibition leads to apoptosis in tumor cells .
  • Cell Membrane Interaction : The interaction of similar compounds with fungal membranes has been extensively studied. For example, exposure to these compounds resulted in significant ATP leakage from fungal cells, indicating compromised membrane integrity .

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